molecular formula C20H15BrN2O4S B2857852 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922138-02-1

4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2857852
CAS No.: 922138-02-1
M. Wt: 459.31
InChI Key: LSFMGKPYXYDJDI-UHFFFAOYSA-N
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Description

4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dibenzo-oxazepine core, which is known for its biological activity and structural versatility.

Scientific Research Applications

4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions of dibenzo-oxazepine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by binding to the D2 receptor and inhibiting its activity . This can help in the treatment of various central nervous system disorders .

Future Directions

The compound has potential therapeutic applications in the treatment of various central nervous system disorders . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and assessing its safety and efficacy in clinical trials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Sulfonamide formation: The final step involves the reaction of the brominated dibenzo-oxazepine with a sulfonamide derivative under suitable conditions, such as the use of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Triethylamine: Commonly used as a base in sulfonamide formation.

    Palladium catalysts: Used in coupling reactions like Suzuki-Miyaura.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: The parent compound, which lacks the bromine and sulfonamide groups.

    4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide: A similar compound with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom and the sulfonamide group in 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide imparts unique chemical and biological properties. These modifications can enhance the compound’s reactivity and its ability to interact with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

4-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S/c1-12-2-8-19-17(10-12)22-20(24)16-11-14(5-9-18(16)27-19)23-28(25,26)15-6-3-13(21)4-7-15/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFMGKPYXYDJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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